(E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide (E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
Brand Name: Vulcanchem
CAS No.: 84816-32-0
VCID: VC0368875
InChI: InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2
SMILES: C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Molecular Formula: C16H12BrN3O3
Molecular Weight: 374.19g/mol

(E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide

CAS No.: 84816-32-0

Main Products

VCID: VC0368875

Molecular Formula: C16H12BrN3O3

Molecular Weight: 374.19g/mol

(E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide - 84816-32-0

CAS No. 84816-32-0
Product Name (E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-2-phenoxyacetohydrazide
Molecular Formula C16H12BrN3O3
Molecular Weight 374.19g/mol
IUPAC Name N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-phenoxyacetamide
Standard InChI InChI=1S/C16H12BrN3O3/c17-10-6-7-13-12(8-10)15(16(22)18-13)20-19-14(21)9-23-11-4-2-1-3-5-11/h1-8,18,22H,9H2
Standard InChIKey ZQNXJLHJFKBYHE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Canonical SMILES C1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
PubChem Compound 1215811
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator